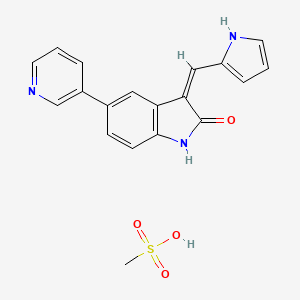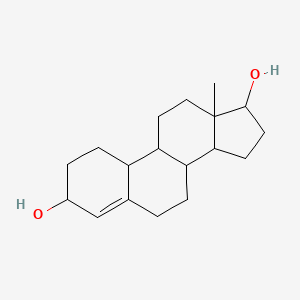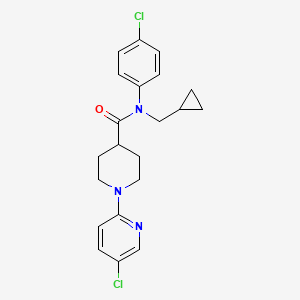![molecular formula C18H26BrN3O3 B10763790 methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate](/img/structure/B10763790.png)
methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML350, also known as CYM-50202, is a potent antagonist of the kappa opioid receptor (KOR) with an inhibitory concentration (IC50) of 12.6 nanomolar. It exhibits good and moderate selectivity against the delta opioid receptor (DOR) and the mu opioid receptor (MOR). ML350 is characterized by its high solubility and excellent central nervous system penetration. Unlike prototypical kappa opioid receptor antagonists, ML350 does not display long-lasting pharmacodynamic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML350 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Core Structure: The core structure of ML350 is synthesized through a series of reactions involving the coupling of a brominated pyridine derivative with a piperidine derivative.
Functional Group Modifications: The core structure is then modified by introducing a cyclohexylamino group and a hydroxyl group through nucleophilic substitution and reduction reactions.
Industrial Production Methods
Industrial production of ML350 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Maintaining optimal reaction temperature and time to maximize yield.
Purification Techniques: Using advanced purification techniques such as chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
ML350 undergoes various chemical reactions, including:
Oxidation: ML350 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ML350 to its reduced forms.
Substitution: ML350 can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of ML350.
Reduction Products: Reduced forms of ML350.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
ML350 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the kappa opioid receptor and its interactions.
Biology: Employed in research to understand the role of kappa opioid receptors in biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to kappa opioid receptor activity.
Industry: Utilized in the development of new drugs targeting the kappa opioid receptor.
Mechanism of Action
ML350 exerts its effects by binding to the kappa opioid receptor and blocking its activity. The molecular targets include the kappa opioid receptor, and the pathways involved are related to opioid receptor signaling. By antagonizing the kappa opioid receptor, ML350 can modulate pain perception, mood, and other physiological processes .
Comparison with Similar Compounds
ML350 is unique in its high solubility and excellent central nervous system penetration, which distinguishes it from other kappa opioid receptor antagonists. Similar compounds include:
Nor-Binaltorphimine (nor-BNI): Another kappa opioid receptor antagonist with different pharmacokinetic properties.
JDTic: A kappa opioid receptor antagonist with a longer duration of action compared to ML350.
ML350’s lack of long-lasting pharmacodynamic effects makes it a valuable tool for research, as it allows for more controlled studies without prolonged receptor blockade .
Properties
Molecular Formula |
C18H26BrN3O3 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H26BrN3O3/c1-25-18(24)14-9-12(19)10-20-17(14)22-8-7-15(16(23)11-22)21-13-5-3-2-4-6-13/h9-10,13,15-16,21,23H,2-8,11H2,1H3/t15-,16-/m0/s1 |
InChI Key |
AJYHHWYDOWTOKZ-HOTGVXAUSA-N |
Isomeric SMILES |
COC(=O)C1=C(N=CC(=C1)Br)N2CC[C@@H]([C@H](C2)O)NC3CCCCC3 |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)N2CCC(C(C2)O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10763711.png)

![3,5-Dibromo-3'[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]-DL-thyronine](/img/structure/B10763725.png)
![1-methyl-9-[(3-methylazetidin-3-yl)amino]-8-(trifluoromethyl)-3,5-dihydro-1H-[1,2,4]triazino[3,4-c][1,4]benzoxazin-2-one](/img/structure/B10763728.png)


![(9R,10S,11S,13S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B10763755.png)
![(20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl) 4-nitrobenzoate](/img/structure/B10763757.png)
![N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763759.png)

![N-[2-[4-oxo-1-(pyridin-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763770.png)
![7-(Morpholine-4-carbonyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B10763776.png)
![N-ethyl-1-(1H-indazol-5-ylsulfonyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B10763788.png)
![1-nitro-2-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine](/img/structure/B10763797.png)
